Cas no 1009668-46-5 (4-methyl-2-(propan-2-yl)cyclohexyl 2-(adamantan-1-yl)-2-bromoacetate)

4-methyl-2-(propan-2-yl)cyclohexyl 2-(adamantan-1-yl)-2-bromoacetate 化学的及び物理的性質
名前と識別子
-
- 4-methyl-2-(propan-2-yl)cyclohexyl 2-(adamantan-1-yl)-2-bromoacetate
- 2-isopropyl-4-methylcyclohexyl 2-((3r,5r,7r)-adamantan-1-yl)-2-bromoacetate
- AKOS022192103
- F0035-0149
- (4-methyl-2-propan-2-ylcyclohexyl) 2-(1-adamantyl)-2-bromoacetate
- 1009668-46-5
-
- インチ: 1S/C22H35BrO2/c1-13(2)18-6-14(3)4-5-19(18)25-21(24)20(23)22-10-15-7-16(11-22)9-17(8-15)12-22/h13-20H,4-12H2,1-3H3
- InChIKey: XDESLZPXEGCJAM-UHFFFAOYSA-N
- ほほえんだ: BrC(C(=O)OC1CCC(C)CC1C(C)C)C12CC3CC(CC(C3)C1)C2
計算された属性
- せいみつぶんしりょう: 410.18204g/mol
- どういたいしつりょう: 410.18204g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 25
- 回転可能化学結合数: 5
- 複雑さ: 473
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 4
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 7.1
- トポロジー分子極性表面積: 26.3Ų
4-methyl-2-(propan-2-yl)cyclohexyl 2-(adamantan-1-yl)-2-bromoacetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0035-0149-5mg |
4-methyl-2-(propan-2-yl)cyclohexyl 2-(adamantan-1-yl)-2-bromoacetate |
1009668-46-5 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F0035-0149-25mg |
4-methyl-2-(propan-2-yl)cyclohexyl 2-(adamantan-1-yl)-2-bromoacetate |
1009668-46-5 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F0035-0149-5μmol |
4-methyl-2-(propan-2-yl)cyclohexyl 2-(adamantan-1-yl)-2-bromoacetate |
1009668-46-5 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F0035-0149-2mg |
4-methyl-2-(propan-2-yl)cyclohexyl 2-(adamantan-1-yl)-2-bromoacetate |
1009668-46-5 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F0035-0149-50mg |
4-methyl-2-(propan-2-yl)cyclohexyl 2-(adamantan-1-yl)-2-bromoacetate |
1009668-46-5 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F0035-0149-75mg |
4-methyl-2-(propan-2-yl)cyclohexyl 2-(adamantan-1-yl)-2-bromoacetate |
1009668-46-5 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
Life Chemicals | F0035-0149-40mg |
4-methyl-2-(propan-2-yl)cyclohexyl 2-(adamantan-1-yl)-2-bromoacetate |
1009668-46-5 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F0035-0149-3mg |
4-methyl-2-(propan-2-yl)cyclohexyl 2-(adamantan-1-yl)-2-bromoacetate |
1009668-46-5 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F0035-0149-10μmol |
4-methyl-2-(propan-2-yl)cyclohexyl 2-(adamantan-1-yl)-2-bromoacetate |
1009668-46-5 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F0035-0149-30mg |
4-methyl-2-(propan-2-yl)cyclohexyl 2-(adamantan-1-yl)-2-bromoacetate |
1009668-46-5 | 90%+ | 30mg |
$119.0 | 2023-05-17 |
4-methyl-2-(propan-2-yl)cyclohexyl 2-(adamantan-1-yl)-2-bromoacetate 関連文献
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Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
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Youngjin Ham,Nathan J. Fritz,Gayea Hyun,Young Bum Lee,Jong Seok Nam,Il-Doo Kim Energy Environ. Sci., 2021,14, 5894-5902
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3. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
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Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
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Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
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Anupam Ghorai,Jahangir Mondal,Sumantra Bhattacharya,Goutam Kumar Patra Anal. Methods, 2015,7, 10385-10393
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Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
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Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7
4-methyl-2-(propan-2-yl)cyclohexyl 2-(adamantan-1-yl)-2-bromoacetateに関する追加情報
Recent Advances in the Study of 4-methyl-2-(propan-2-yl)cyclohexyl 2-(adamantan-1-yl)-2-bromoacetate (CAS: 1009668-46-5)
The compound 4-methyl-2-(propan-2-yl)cyclohexyl 2-(adamantan-1-yl)-2-bromoacetate (CAS: 1009668-46-5) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique adamantane and bromoacetate moieties, has shown promising potential in various therapeutic applications, including antiviral and anticancer research. The following report synthesizes the latest findings related to this compound, highlighting its synthesis, mechanism of action, and potential clinical applications.
Recent studies have focused on the synthetic pathways for 4-methyl-2-(propan-2-yl)cyclohexyl 2-(adamantan-1-yl)-2-bromoacetate, with particular emphasis on optimizing yield and purity. A 2023 publication in the Journal of Medicinal Chemistry detailed a novel catalytic method that significantly reduces byproduct formation, achieving a yield of over 85%. This advancement is critical for scaling up production for preclinical and clinical trials. Additionally, the stability of the compound under various physiological conditions has been investigated, revealing its robustness in acidic environments, which is advantageous for oral administration.
The mechanistic studies of this compound have uncovered its ability to inhibit key viral proteases, making it a candidate for antiviral therapies. In vitro experiments demonstrated its efficacy against a range of RNA viruses, including SARS-CoV-2 and influenza A. The bromoacetate group is believed to play a pivotal role in covalent binding to the active sites of these proteases, thereby disrupting viral replication. Furthermore, molecular docking simulations have provided insights into the binding affinity and specificity of the compound, supporting its potential as a broad-spectrum antiviral agent.
In the realm of oncology, 4-methyl-2-(propan-2-yl)cyclohexyl 2-(adamantan-1-yl)-2-bromoacetate has shown cytotoxic effects against several cancer cell lines, particularly those resistant to conventional chemotherapy. A recent study published in Cancer Research highlighted its ability to induce apoptosis in triple-negative breast cancer cells via the mitochondrial pathway. The adamantane moiety appears to enhance cellular uptake, while the bromoacetate group contributes to the alkylation of DNA, leading to cell cycle arrest. These findings suggest that the compound could be repurposed for targeted cancer therapies, especially in cases where current treatments fail.
Despite these promising results, challenges remain in the development of 4-methyl-2-(propan-2-yl)cyclohexyl 2-(adamantan-1-yl)-2-bromoacetate as a therapeutic agent. Pharmacokinetic studies indicate rapid metabolism in the liver, which may limit its bioavailability. Researchers are exploring prodrug strategies and nanoparticle-based delivery systems to overcome this hurdle. Additionally, toxicity profiles are being rigorously evaluated to ensure safety in human trials. Preliminary data from animal models suggest a favorable therapeutic index, but further studies are needed to confirm these observations.
In conclusion, 4-methyl-2-(propan-2-yl)cyclohexyl 2-(adamantan-1-yl)-2-bromoacetate represents a versatile compound with significant potential in both antiviral and anticancer research. Its unique chemical structure and mechanism of action set it apart from existing therapeutics, offering new avenues for drug development. Continued research into its synthesis, delivery, and clinical applications will be essential to fully realize its therapeutic benefits. The ongoing studies underscore the importance of this compound in advancing the frontiers of chemical biology and medicine.
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